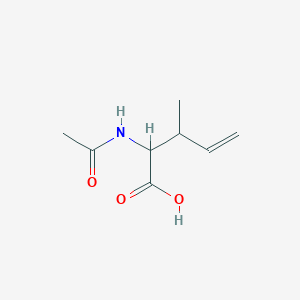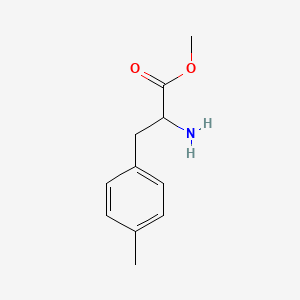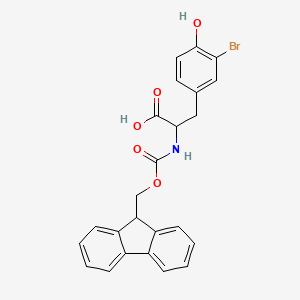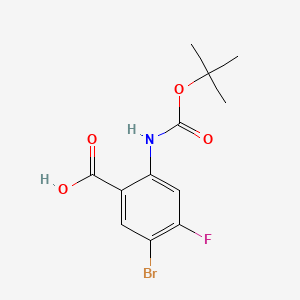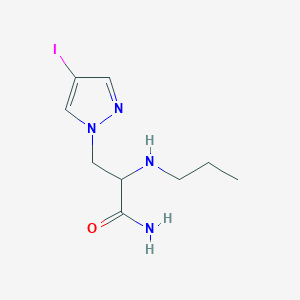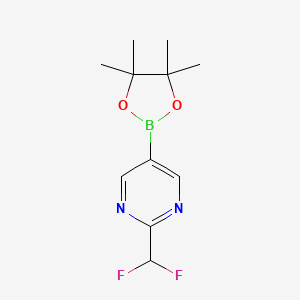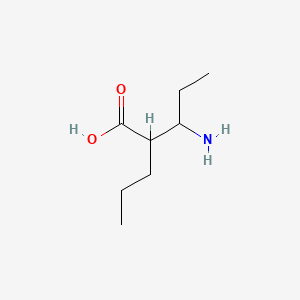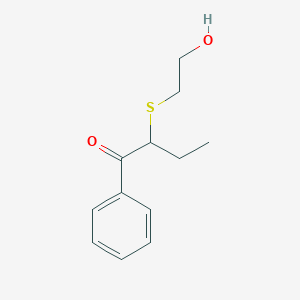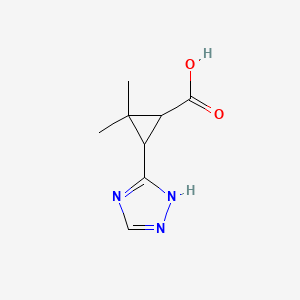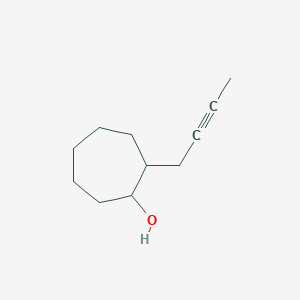
1-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by a quinoxaline ring system with a phenyl group attached to the first carbon and a carbonyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one can be synthesized through several methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Another method includes the reduction of 1-phenyl-3,4-dihydroquinoxalin-2(1H)-one using imine reductases .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are carefully controlled to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different biological activities and properties.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Industry: It is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-phenyl-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one can be compared with other similar compounds, such as:
1-Phenyl-3,4-dihydroquinoxalin-2(1H)-one: This compound is a precursor in the synthesis of this compound and shares similar structural features.
4-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one: Another closely related compound with slight variations in the substitution pattern.
1,2,3,4-Tetrahydroisoquinoline: A related heterocyclic compound with diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C14H12N2O |
|---|---|
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
1-phenyl-3,4-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C14H12N2O/c17-14-10-15-12-8-4-5-9-13(12)16(14)11-6-2-1-3-7-11/h1-9,15H,10H2 |
Clave InChI |
DCQJIJPBBYPQNY-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N(C2=CC=CC=C2N1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


